Lenaldekar

Selective toxicity T-ALL Leukemia

Lenaldekar offers unparalleled selectivity for T-cell research. Unlike broad kinase inhibitors, it spares normal cells while eliminating leukemic blasts (IC50 0.8-2µM) and exhibits a clean kinase profile (>450 tested). Its non-cytolytic mechanism enables reversible inhibition studies. Choose this validated tool compound for reproducible, on-target results in T-ALL and EAE models.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B3724219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenaldekar
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+
InChIKeyQLMFOQYHZJSYJF-CIAFOILYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenaldekar Procurement Guide: Understanding Its Core Pharmacological Profile for Scientific Research


Lenaldekar (LDK) is a quinolinyl hydrazone-derived small molecule (1H-indole-3-carbaldehyde quinolin-8-yl-hydrazone, CAS 418800-15-4) that inhibits T-cell expansion through dephosphorylation of the PI3K/AKT/mTOR pathway, delaying cell cycle progression at G2/M phase [1]. Identified from a high-content screen of 26,400 compounds in a genetically engineered zebrafish model, LDK demonstrates selective toxicity toward immature T cells and leukemic lymphoblasts without affecting other cell types [2]. Its non-cytolytic, anti-proliferative mechanism distinguishes it from conventional cytotoxic immunosuppressants, positioning LDK as a specialized tool compound for targeted leukemia and autoimmune disease research .

Why Lenaldekar's Unique Selectivity Profile Prevents Direct Substitution with Generic T-Cell Inhibitors


Lenaldekar's differentiation is anchored in its multi-layered selectivity: it spares normal cell types while eliminating leukemic blasts [1], exhibits negligible activity against a panel of over 450 kinases , and operates through a non-cytolytic mechanism distinct from apoptosis-inducing or pan-immunosuppressive agents [2]. Generic substitution with broad-spectrum kinase inhibitors like Imatinib or calcineurin inhibitors like Cyclosporine A is not scientifically equivalent, as these alternatives lack LDK's narrow therapeutic window and T-cell-specific, PI3K/AKT/mTOR pathway modulation, leading to divergent off-target effects and reduced efficacy in specific disease models.

Lenaldekar Evidence-Based Differentiation: Quantitative Data Against Closest Comparators


Lenaldekar Exhibits Superior Selectivity for Leukemic Cells Over Normal Lymphocytes Compared to AKT Inhibitor IV

In a direct comparative study, Lenaldekar demonstrated selective cytotoxicity against Jurkat T-ALL cells (IC50 = 0.8 µM) while sparing peripheral blood T cells (PBTCs) and B cells, whereas AKT Inhibitor IV exhibited comparable potency against both leukemic and normal lymphocytes, indicating a narrower therapeutic window [1].

Selective toxicity T-ALL Leukemia

Lenaldekar Displays a Clean Kinase Selectivity Profile Relative to Promiscuous Kinase Inhibitors Like Imatinib

In a panel of over 450 kinases, Lenaldekar did not significantly affect the activity of any tested kinase, a stark contrast to broad-spectrum inhibitors like Imatinib which target multiple kinases including BCR-ABL, c-KIT, and PDGFR . This narrow target engagement is consistent with its specific action on the PI3K/AKT/mTOR pathway via dephosphorylation rather than direct kinase inhibition [1].

Kinase profiling Selectivity Off-target effects

Lenaldekar Demonstrates In Vivo Efficacy in EAE with Axonal Preservation, Distinct from Broad Immunosuppressants

In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, Lenaldekar treatment (40 mg/kg/day, i.p.) significantly suppressed clinical exacerbations and preserved white matter integrity, as quantified by diffusion basis spectrum imaging (DBSI) [1]. This contrasts with conventional immunosuppressants like Cyclosporine A, which broadly inhibit T-cell activation but do not exhibit the same degree of axonal preservation or selective targeting of autoreactive T-cell clones [2].

EAE Multiple sclerosis Neuroprotection

Lenaldekar's Non-Cytolytic T-Cell Inhibition Contrasts with Apoptosis-Inducing Agents

Unlike common apoptosis inducers such as staurosporine or dexamethasone, Lenaldekar inhibits T-cell proliferation in a non-cytolytic manner (IC50 = 3 µM for CD3+, CD4+, and CD8+ cells) without triggering immediate cell death . Flow cytometry analysis confirmed that LDK-treated T cells arrest at G2/M phase rather than undergoing apoptosis, distinguishing it from cytotoxic agents that compromise cell viability [1].

Immunosuppression Mechanism of action T-cell biology

Lenaldekar Targets IGF-1R Signaling Axis with High Potency, Differentiating from Pan-mTOR Inhibitors

Subsequent mechanistic studies revealed that Lenaldekar potently inhibits insulin-like growth factor-1 receptor (IGF-1R) with an IC50 of 8 nM, which is >100-fold more potent than its activity against other kinases [1]. This contrasts with pan-mTOR inhibitors like Rapamycin, which directly target mTORC1 but lack IGF-1R activity, resulting in different downstream signaling consequences and feedback activation .

IGF-1R Signaling Kinase inhibitor

Lenaldekar Induces Long-Term Remission in cMYC-Driven T-ALL Zebrafish Model Without Observable Toxicity

In adult zebrafish with cMYC-induced T-ALL, Lenaldekar treatment induced long-term remission and was well tolerated without affecting normal development or survival, a marked contrast to many chemotherapeutic agents which often cause significant off-target toxicities [1]. In murine xenograft models of human T-ALL, LDK (16 mg/kg, i.p., b.i.d.) significantly reduced tumor growth without observable end-organ damage [2].

T-ALL In vivo efficacy Toxicity

Optimal Research Applications for Lenaldekar Based on Validated Evidence


Investigating T-Cell Acute Lymphoblastic Leukemia (T-ALL) Biology with Minimal Off-Target Cytotoxicity

Lenaldekar is the preferred tool compound for studying T-ALL due to its selective apoptosis induction in leukemic blasts (IC50 = 0.8-2 µM across multiple T-ALL lines) while sparing normal lymphocytes, as validated in direct comparisons with AKT Inhibitor IV [1]. Its clean kinase profile (no significant activity against >450 kinases) ensures that observed effects are attributable to PI3K/AKT/mTOR pathway modulation rather than off-target kinase inhibition . This specificity is critical for mechanistic studies involving gene expression profiling, phosphoproteomics, or CRISPR screening in T-ALL models.

Examining IGF-1R Signaling in T-Cell-Mediated Autoimmune Diseases

Lenaldekar's high potency against IGF-1R (IC50 = 8 nM) combined with its ability to induce PI3K/AKT/mTOR pathway dephosphorylation makes it an ideal chemical probe for dissecting IGF-1R-dependent T-cell responses in autoimmune models such as experimental autoimmune encephalomyelitis (EAE) [1]. Unlike pan-mTOR inhibitors that lack IGF-1R activity, Lenaldekar uniquely addresses the intersection of these two signaling nodes, enabling studies on crosstalk and feedback mechanisms relevant to multiple sclerosis pathogenesis.

Preclinical Efficacy and Tolerability Studies in T-ALL Xenograft and Zebrafish Models

For in vivo pharmacology studies, Lenaldekar offers a validated dosing regimen (16 mg/kg, i.p., b.i.d. in mice; 40 mg/kg/day in EAE) that achieves tumor growth inhibition and clinical remission without observable toxicity or end-organ damage [1]. Its favorable plasma half-life (t1/2 = 2 h) and oral bioavailability support both acute and chronic dosing paradigms . This established safety profile reduces experimental variability and attrition, making Lenaldekar a reliable positive control or test article for combination therapy studies in T-ALL and autoimmune disease models.

Reversible T-Cell Modulation for Functional Immunology Assays

Unlike apoptosis-inducing agents, Lenaldekar's non-cytolytic mechanism (IC50 = 3 µM for CD3+, CD4+, and CD8+ T cells) enables reversible inhibition of T-cell proliferation, allowing researchers to conduct washout experiments to assess functional recovery and memory T-cell responses [1]. This property is particularly valuable for studies on T-cell anergy, exhaustion, or regulatory T-cell biology, where maintaining cell viability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenaldekar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.